3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a 4-chlorophenyl group and a morpholine-4-carboxylate moiety in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, salicylaldehyde, and morpholine-4-carboxylic acid.
Formation of Chromen-2-one Core: Salicylaldehyde undergoes a condensation reaction with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form 3-(4-chlorophenyl)-2H-chromen-2-one.
Esterification: The chromen-2-one derivative is then reacted with morpholine-4-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromen-2-one core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the chromen-2-one core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or reduced chromen-2-one derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2H-chromen-2-one: Lacks the morpholine-4-carboxylate moiety.
7-hydroxy-3-(4-chlorophenyl)-2H-chromen-2-one: Contains a hydroxyl group instead of the morpholine-4-carboxylate moiety.
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate: Has an acetate group instead of the morpholine-4-carboxylate moiety.
Uniqueness
The presence of the morpholine-4-carboxylate moiety in 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate imparts unique pharmacological properties, potentially enhancing its bioavailability and specificity for certain biological targets compared to similar compounds.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5/c21-15-4-1-13(2-5-15)17-11-14-3-6-16(12-18(14)27-19(17)23)26-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKIAZBDMMVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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